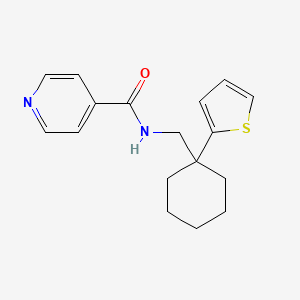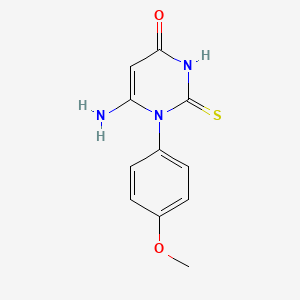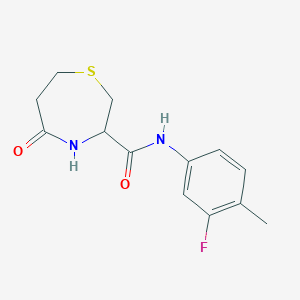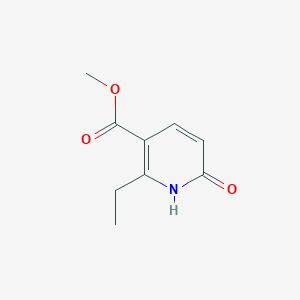![molecular formula C8H6F3NO3 B2412221 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid CAS No. 1691732-37-2](/img/structure/B2412221.png)
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1691732-37-2. It has a molecular weight of 221.14 . This compound is also known by its IUPAC name, 6-((trifluoromethoxy)methyl)nicotinic acid .
Synthesis Analysis
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with many advances made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is 1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid are not detailed in the search results, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Scientific Research Applications
- Application : Chemists use this reaction to efficiently synthesize unsaturated compounds, such as alkenes and alkynes, which are essential building blocks in drug discovery and materials science .
- Application : 2,3,5-DCTF serves as a chemical intermediate for synthesizing crop-protection products. Researchers explore its potential as an active ingredient in pesticides and herbicides .
- Application : Medicinal chemists investigate its use as a scaffold for designing novel drugs, especially in the context of central nervous system disorders and inflammation .
- Application : Researchers incorporate this compound into complex molecules, such as pharmaceuticals and agrochemicals, to introduce fluorine atoms strategically .
- Application : Scientists explore its use in functional coatings, polymers, and other materials to enhance hydrophobicity, chemical resistance, and thermal stability .
Horner-Wadsworth-Emmons Reaction
Crop Protection and Agrochemicals
Medicinal Chemistry
Fluorinated Building Block
Materials Science
Organic Synthesis
Mechanism of Action
Future Directions
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are expected to have many novel applications discovered in the future . They are currently used in the agrochemical, pharmaceutical, and veterinary industries, and many candidates are undergoing clinical trials .
properties
IUPAC Name |
6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYEVSTPVIJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)COC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)



![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)




![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)